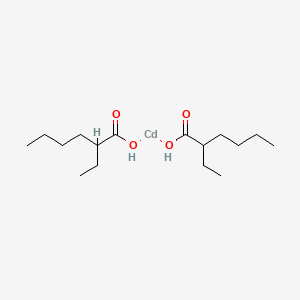
Bis(2-ethylhexanoyloxy)cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium 2-ethylhexanoate is an organometallic compound with the molecular formula C16H30CdO4. It is a cadmium salt of 2-ethylhexanoic acid and is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Cadmium 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of cadmium oxide or cadmium carbonate with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions . Another method involves the electrolytic reaction of cadmium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive .
Chemical Reactions Analysis
Cadmium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: Cadmium 2-ethylhexanoate can be oxidized to form cadmium oxide.
Reduction: It can be reduced to cadmium metal under specific conditions.
Substitution: The cadmium ion can be substituted with other metal ions in the presence of suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed from these reactions include cadmium oxide, cadmium metal, and substituted metal 2-ethylhexanoates .
Scientific Research Applications
Cadmium 2-ethylhexanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cadmium 2-ethylhexanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species and the disruption of cellular homeostasis .
Comparison with Similar Compounds
Cadmium 2-ethylhexanoate can be compared with other metal 2-ethylhexanoates, such as zinc 2-ethylhexanoate and lead 2-ethylhexanoate. While all these compounds share similar structural features, cadmium 2-ethylhexanoate is unique due to its specific applications in nanoparticle synthesis and its higher toxicity . Similar compounds include:
- Zinc 2-ethylhexanoate
- Lead 2-ethylhexanoate
- Cobalt 2-ethylhexanoate
Cadmium 2-ethylhexanoate stands out due to its specific reactivity and applications in advanced materials and catalysis.
Properties
Molecular Formula |
C16H32CdO4 |
|---|---|
Molecular Weight |
400.84 g/mol |
IUPAC Name |
cadmium;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
HLWUUSBVAPUJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















